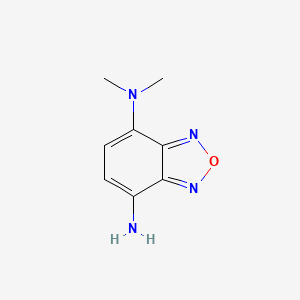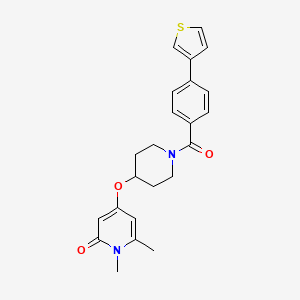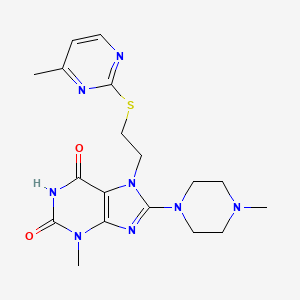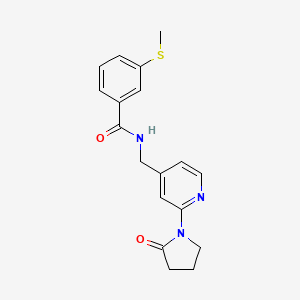
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has been widely used in scientific research. It has a unique chemical structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for imaging and tracking biological molecules and processes.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has been widely used in scientific research due to its unique properties, including high quantum yield, photostability, and ease of modification. It has been used as a fluorescent probe for imaging and tracking biological molecules and processes, such as DNA, RNA, proteins, lipids, and small molecules. This compound has also been used as a sensor for detecting various analytes, such as pH, metal ions, and reactive oxygen species. In addition, this compound has been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Wirkmechanismus
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine works by absorbing light energy and then emitting light at a longer wavelength. This process, known as fluorescence, is due to the excitation of electrons in the this compound molecule. The light emitted by this compound can be detected and used to track biological molecules and processes. The mechanism of action of this compound as a photosensitizer involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can then damage cancer cells and lead to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. It has also been shown to have high specificity for biological molecules and processes, allowing for accurate imaging and tracking. However, this compound can be affected by factors such as pH, temperature, and solvent polarity, which can affect its fluorescence properties.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has several advantages for use in lab experiments, including its high stability, photostability, and ease of modification. It can be easily conjugated to biological molecules and used for imaging and tracking. However, this compound has some limitations, including its sensitivity to environmental factors such as pH, temperature, and solvent polarity. It also has limited penetration depth, making it unsuitable for deep tissue imaging.
Zukünftige Richtungen
There are several future directions for the use of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine in scientific research. One area of research is the development of new this compound derivatives with improved properties, such as increased photostability and sensitivity to environmental factors. Another area of research is the use of this compound as a biosensor for detecting and monitoring biological molecules and processes in real-time. This compound can also be used in combination with other imaging techniques, such as magnetic resonance imaging and computed tomography, to provide more comprehensive information about biological processes. Finally, this compound can be used in the development of new therapies for cancer and other diseases.
Synthesemethoden
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine can be synthesized by a variety of methods, including condensation of 2,1,3-benzoxadiazole with pyrrole, oxidation of pyrrole with boron trifluoride, and reaction of pyrrole with a boron complex. The most commonly used method involves the condensation of 2,1,3-benzoxadiazole with pyrrole in the presence of a Lewis acid catalyst such as boron trifluoride. This method yields this compound with high purity and yield.
Eigenschaften
IUPAC Name |
4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFHJTEJNBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)



![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)
![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)

